2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Overview
Description
2-Chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide, also known as 2C-NMEA, is an organic compound used in scientific research. It is an analogue of the neurotransmitter dopamine and is a member of the phenethylamine family of compounds. It has been studied for its potential therapeutic effects, including its ability to modulate the release of dopamine in the brain.
Scientific Research Applications
Summary of Application
“2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide” has been used in the synthesis of compounds that induce apoptosis (programmed cell death) in cancer cells . It’s also been used in the synthesis of compounds with anticancer properties .
Methods of Application
The compound is used in the synthesis of other compounds, which are then tested for their ability to induce apoptosis in cancer cells . In another study, novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity on different human leukemic cell lines .
Results or Outcomes
The synthesized compounds were found to have high in vivo activity, indicating their potential as therapeutic agents . In the second study, one of the synthesized compounds was found to be highly cytotoxic on PANC-1 and HepG2 cell lines, while another compound was moderately cytotoxic on MCF7 .
2. Application in Organic Chemistry
Summary of Application
“2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide” has been used in the synthesis of polyfunctionalized pyrroles .
Methods of Application
The compound is used in a three-component reaction with arylglyoxals and Meldrum’s acid to synthesize polyfunctionalized pyrroles .
Results or Outcomes
The study does not provide specific results or outcomes for this particular compound .
3. Application in Antiviral Research
Summary of Application
Indole derivatives, including “2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide”, have shown potential as antiviral agents .
Methods of Application
The compound is used in the synthesis of other compounds, which are then tested for their antiviral activity .
Results or Outcomes
The synthesized compounds were found to have inhibitory activity against influenza A and Coxsackie B4 virus .
4. Application in Material Science
Summary of Application
“2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide” is used in the synthesis of other compounds, which are then used in various material science applications .
Methods of Application
The compound is used in a multi-step synthesis process to create other compounds .
Results or Outcomes
The synthesized compounds were found to have various properties useful in material science .
5. Application in Antimalarial Research
Summary of Application
Derivatives of “2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide”, such as N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)hexanamide, and N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-phenylacetamide, have shown potential as antimalarial agents .
Methods of Application
The compound is used in the synthesis of other compounds, which are then tested for their antimalarial activity .
Results or Outcomes
The synthesized compounds were found to be active at low concentration against the Plasmodium falciparum .
6. Application in Cell Growth Inhibition
Summary of Application
“2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide” has been used in cell growth inhibition assays (GI50) .
Methods of Application
The compound is used in a multi-step synthesis process to create other compounds, which are then used in cell growth inhibition assays .
Results or Outcomes
The study does not provide specific results or outcomes for this particular compound .
properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUQTZECOTDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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